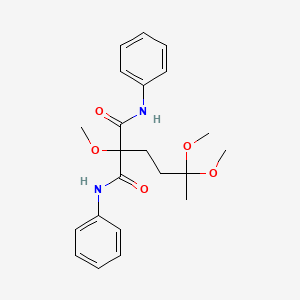
1,1,1,2,5,5,6,6,6-Nonafluoro-3,4-bis(trifluoromethyl)hex-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,5,5,6,6,6-Nonafluoro-3,4-bis(trifluoromethyl)hex-2-ene is a fluorinated organic compound with the molecular formula C8HF15. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,5,5,6,6,6-Nonafluoro-3,4-bis(trifluoromethyl)hex-2-ene typically involves the use of fluorinated precursors and specialized reaction conditions. One common method includes the reaction of hexafluoropropylene oxide with trifluoromethyl lithium in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes require stringent control of reaction parameters, such as temperature, pressure, and the use of fluorinating agents like sulfur tetrafluoride. The production setup is designed to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,2,5,5,6,6,6-Nonafluoro-3,4-bis(trifluoromethyl)hex-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,1,1,2,5,5,6,6,6-Nonafluoro-3,4-bis(trifluoromethyl)hex-2-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug development, especially in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and specialty coatings .
Wirkmechanismus
The mechanism of action of 1,1,1,2,5,5,6,6,6-Nonafluoro-3,4-bis(trifluoromethyl)hex-2-ene involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the stabilization of reactive intermediates and the modulation of electronic properties of the target molecules. The compound’s unique structure allows it to participate in various chemical pathways, influencing reaction kinetics and product distribution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl): Another fluorinated compound with similar properties.
1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one: Shares structural similarities and is used in similar applications.
Uniqueness
1,1,1,2,5,5,6,6,6-Nonafluoro-3,4-bis(trifluoromethyl)hex-2-ene stands out due to its higher fluorine content and unique electronic properties. These characteristics make it particularly valuable in applications requiring high chemical stability and resistance to harsh conditions .
Eigenschaften
CAS-Nummer |
90907-34-9 |
|---|---|
Molekularformel |
C8HF15 |
Molekulargewicht |
382.07 g/mol |
IUPAC-Name |
1,1,1,2,5,5,6,6,6-nonafluoro-3,4-bis(trifluoromethyl)hex-2-ene |
InChI |
InChI=1S/C8HF15/c9-3(7(18,19)20)1(5(12,13)14)2(6(15,16)17)4(10,11)8(21,22)23/h2H |
InChI-Schlüssel |
GIMFDWZALONBEN-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=C(C(F)(F)F)F)C(F)(F)F)(C(C(F)(F)F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


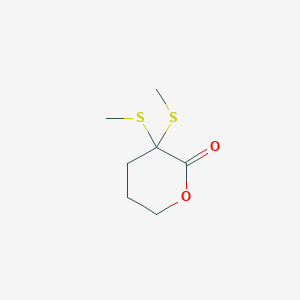
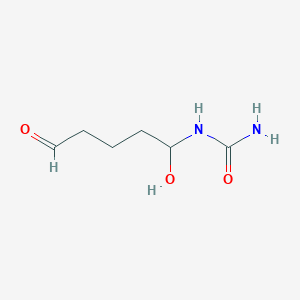
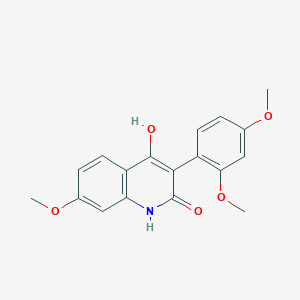
![1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14357958.png)
![N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine](/img/structure/B14357968.png)
![2,3-Bis[4-(dimethylamino)phenyl]but-2-enedinitrile](/img/structure/B14357969.png)

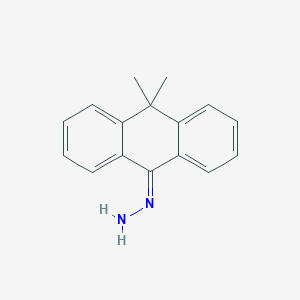
![Ethyl 4-[2-(acryloyloxy)acetamido]benzoate](/img/structure/B14358003.png)
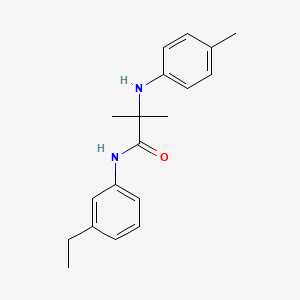
![Diethyl[(dipropan-2-ylamino)methylidene]propanedioate](/img/structure/B14358016.png)
![5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline](/img/structure/B14358022.png)

